1-Benzyl-3-methylpyrrolidin-3-OL

Description

BenchChem offers high-quality 1-Benzyl-3-methylpyrrolidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-methylpyrrolidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

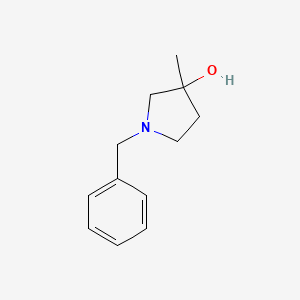

IUPAC Name |

1-benzyl-3-methylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHTEXLCLEUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595291 |

Source

|

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96567-93-0 |

Source

|

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-3-methylpyrrolidin-3-OL physical and chemical properties

An In-Depth Technical Guide on 1-Benzyl-3-methylpyrrolidin-3-ol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of the tertiary alcohol 1-Benzyl-3-methylpyrrolidin-3-ol. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides logical extrapolations based on similar chemical structures.

Chemical Identity and Physical Properties

1-Benzyl-3-methylpyrrolidin-3-ol is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. In this compound, the nitrogen is substituted with a benzyl group, and the carbon at the 3-position is substituted with both a methyl group and a hydroxyl group, making it a tertiary alcohol.

Table 1: Physical and Chemical Properties of 1-Benzyl-3-methylpyrrolidin-3-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | Calculated |

| Molecular Weight | 191.27 g/mol | Calculated |

| CAS Number | 96567-93-0 | Chemical Supplier |

| Appearance | Light brown to brown liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of tertiary alcohols and N-substituted pyrrolidines. A common and effective method for creating a tertiary alcohol is through the reaction of a ketone with a Grignard or organolithium reagent.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This proposed synthesis involves the addition of a methylmagnesium halide to 1-benzyl-3-pyrrolidinone.

dot

Caption: Proposed synthesis workflow for 1-Benzyl-3-methylpyrrolidin-3-ol.

Step 1: Reaction Setup A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-benzyl-3-pyrrolidinone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Grignard Reagent Addition The flask is cooled in an ice bath (0°C). A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel to the stirred solution of the ketone. The addition rate should be controlled to maintain a gentle reflux.

Step 3: Reaction and Quenching After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

Step 4: Extraction and Purification The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 5: Final Purification The crude 1-Benzyl-3-methylpyrrolidin-3-ol can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

While specific spectra for 1-Benzyl-3-methylpyrrolidin-3-ol are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR:

-

Aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet or an AB quartet around δ 3.6 ppm.

-

The protons of the pyrrolidine ring would show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

The methyl protons (-CH₃) at the 3-position would appear as a singlet around δ 1.2-1.5 ppm.

-

The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

-

Aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm region.

-

The benzylic methylene carbon would be around δ 60 ppm.

-

The quaternary carbon at the 3-position bearing the hydroxyl and methyl groups would be in the δ 70-80 ppm range.

-

The carbons of the pyrrolidine ring would appear in the aliphatic region.

-

The methyl carbon would be found at a higher field, likely around δ 25-30 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 176), a hydroxyl group (m/z = 174), and a prominent peak corresponding to the benzyl cation (m/z = 91) or a tropylium cation.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the tertiary alcohol would be expected around 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic parts would appear just below and above 3000 cm⁻¹.

-

C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the tertiary alcohol would be present around 1150 cm⁻¹.

Reactivity and Stability

1-Benzyl-3-methylpyrrolidin-3-ol is expected to exhibit reactivity typical of a tertiary alcohol and a tertiary amine.

-

Stability: The compound should be stored at 2-8°C under an inert atmosphere to prevent degradation.[1] It is likely sensitive to strong oxidizing agents.

-

Reactivity: The tertiary hydroxyl group can undergo substitution reactions under acidic conditions. The nitrogen atom of the pyrrolidine ring is basic and can be protonated or alkylated. The benzyl group can be removed via catalytic hydrogenation, which would yield 3-methylpyrrolidin-3-ol.

Biological Activity and Potential Applications

While there is no specific information on the biological activity or signaling pathways of 1-Benzyl-3-methylpyrrolidin-3-ol, the pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals. Analogues of 1-benzylpyrrolidin-3-ol have been investigated for their potential as apoptotic agents in cancer cells.[3] These analogues have been shown to induce apoptosis, and in silico studies suggest they may interact with key proteins in the apoptotic pathway, such as caspase-3.[3]

dot

Caption: A potential workflow for investigating the biological activity of 1-Benzyl-3-methylpyrrolidin-3-ol.

Given the structural similarities, it is plausible that 1-Benzyl-3-methylpyrrolidin-3-ol could also exhibit interesting biological properties. Further research, following a workflow similar to the one depicted above, would be necessary to elucidate its specific mechanism of action and potential as a therapeutic agent. The pyrrolidine ring is a key structural motif in a variety of drugs, and derivatives of 1-benzylpyrrolidinol have been utilized in the synthesis of compounds with diverse pharmacological activities, including calcium channel antagonists.[2]

Safety Information

Based on information for the analogous compound 1-benzyl-3-pyrrolidinol, 1-Benzyl-3-methylpyrrolidin-3-ol may be harmful if swallowed and cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on the best available information at the time of writing. The absence of specific experimental data for 1-Benzyl-3-methylpyrrolidin-3-ol necessitates careful consideration and experimental verification of the properties and protocols described herein.

References

An In-depth Technical Guide to 1-Benzyl-3-methylpyrrolidin-3-ol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylpyrrolidin-3-ol, including its chemical properties, synthesis, and potential as an apoptotic agent. This document details experimental protocols and data derived from key research in the field, offering valuable insights for professionals in drug discovery and development.

Core Compound Information

1-Benzyl-3-methylpyrrolidin-3-ol is a substituted pyrrolidine derivative. Its core structure is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine motif in numerous biologically active compounds.

| Property | Value |

| CAS Number | 96567-93-0 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol Analogues

A versatile method for the synthesis of 1-benzyl-3-methylpyrrolidin-3-ol analogues is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the rapid generation of a diverse library of compounds from simple starting materials.

Experimental Protocol: Ugi Four-Component Reaction

The following protocol is a general representation of the synthesis of 1-benzylpyrrolidin-3-ol analogues as described in relevant literature.[1]

-

Reactant Preparation : In a suitable reaction vessel, equimolar amounts of an amine (e.g., 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide are combined.

-

Solvent Addition : A polar protic solvent, such as methanol, is added to dissolve the reactants.

-

Reaction Conditions : The reaction mixture is typically stirred at an elevated temperature, for example, by refluxing, to ensure the completion of the reaction.

-

Monitoring : The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The final product is purified using column chromatography to yield the desired 1-benzylpyrrolidin-3-ol analogue.

Biological Activity: Induction of Apoptosis

Analogues of 1-benzyl-3-methylpyrrolidin-3-ol have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cell lines.

Cytotoxicity Screening

The cytotoxic effects of these compounds are often evaluated using a panel of human cancer cell lines. A commonly used method for this is the MTT assay.

This protocol outlines the general steps for assessing cell viability using the MTT assay.[2][3]

-

Cell Seeding : Cancer cells (e.g., HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the synthesized 1-benzylpyrrolidin-3-ol analogues and incubated for a specific period (e.g., 24-48 hours).

-

MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization : The plate is incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Caspase-3 Activation

The apoptotic activity of these compounds is often mediated through the activation of caspases, which are key enzymes in the apoptotic signaling cascade. Caspase-3 is a critical executioner caspase.

The following is a generalized protocol for measuring caspase-3 activity in cell lysates.[4][5][6][7]

-

Cell Lysis : Cells treated with the test compounds are harvested and lysed to release their intracellular contents.

-

Substrate Addition : The cell lysate is incubated with a specific caspase-3 substrate, which is typically a peptide sequence (e.g., DEVD) conjugated to a reporter molecule (e.g., a chromophore or fluorophore).

-

Cleavage and Detection : Activated caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule. The resulting signal (colorimetric or fluorescent) is then quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

In Silico Studies: Understanding Molecular Interactions

To further elucidate the mechanism of action, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the binding interactions between the 1-benzylpyrrolidin-3-ol analogues and their protein targets, such as caspase-3.

Molecular Docking and MD Simulation Workflow

The general workflow for these in silico studies is as follows:

Caption: A typical workflow for in silico analysis of ligand-protein interactions.

Apoptotic Signaling Pathway

The induction of apoptosis by 1-benzylpyrrolidin-3-ol analogues in cancer cells is believed to involve the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and subsequent cell death.

Caption: The intrinsic apoptotic pathway initiated by 1-benzylpyrrolidin-3-ol analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. mpbio.com [mpbio.com]

- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis and Characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-Benzyl-3-pyrrolidinol is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its stereospecific structure makes it a valuable intermediate for developing drugs with high efficacy and reduced side effects. This guide provides an in-depth overview of its synthesis and characterization, tailored for professionals in chemical research and drug development.

Synthesis Methodology

The predominant and most effective method for synthesizing (R)-(+)-1-Benzyl-3-pyrrolidinol is through the asymmetric reduction of 1-Benzyl-3-pyrrolidinone. This enzymatic reduction process is favored for its high enantioselectivity, yielding the desired (R)-enantiomer.

A common precursor, 1-Benzyl-3-pyrrolidinone, can be synthesized through a multi-step process starting from the Michael addition of benzylamine to ethyl acrylate, followed by cyclization and subsequent hydrolysis and decarboxylation.[2]

Key Synthetic Pathway: Asymmetric Reduction

The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone is a preferred method for producing enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a well-known intermediate for various drugs. This biotransformation offers high yields and excellent enantiomeric excess.

General Reaction Scheme:

-

Starting Material: 1-Benzyl-3-pyrrolidinone

-

Key Transformation: Ketone reduction

-

Product: (R)-(+)-1-Benzyl-3-pyrrolidinol

Experimental Protocol: Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

This protocol is a generalized representation based on common laboratory practices for enzymatic reductions. Specific conditions may vary based on the chosen enzyme and desired scale.

-

Biocatalyst Preparation: A suitable ketoreductase enzyme is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a cofactor such as NADH or NADPH.

-

Reaction Setup: 1-Benzyl-3-pyrrolidinone is dissolved in a water-miscible organic co-solvent (e.g., isopropanol, which can also serve as a sacrificial substrate for cofactor regeneration) and added to the biocatalyst solution.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a period ranging from 24 to 48 hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched, and the enzyme is removed by centrifugation or filtration.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure (R)-(+)-1-Benzyl-3-pyrrolidinol.

-

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-(+)-1-Benzyl-3-pyrrolidinol. The following tables summarize the key analytical data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.24 g/mol | [3][5] |

| Appearance | Light yellow to yellow to orange clear liquid | [6][7] |

| Density | 1.07 g/mL at 25 °C | [5][6] |

| Boiling Point | 116 °C at 0.9 mmHg | [5][6] |

| Refractive Index (n20/D) | 1.548 | [5][6] |

| Specific Rotation ([α]23/D) | +3.7° (c = 5 in methanol) | [5][6] |

Spectroscopic Data

Table 2.2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.27-7.17 | m | 5H | Aromatic protons (C₆H₅) |

| 4.97 | d | 1H | CH-OH |

| 3.73 | s | 2H | N-CH₂-Ph |

| 3.0 - 2.5 | m | 4H | Pyrrolidine ring protons |

| 2.0 - 1.8 | m | 2H | Pyrrolidine ring protons |

Note: ¹H NMR data is a representative compilation and may vary slightly based on solvent and instrument.[8]

Table 2.2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 143.2 | Aromatic C (quaternary) |

| 129.9, 127.6 | Aromatic CH |

| 70.0 | CH-OH |

| 60.5 | N-CH₂-Ph |

| 56.0, 54.0 | Pyrrolidine ring CH₂ |

| 34.0 | Pyrrolidine ring CH₂ |

Note: ¹³C NMR data is a representative compilation and may vary slightly based on solvent and instrument.[9]

Table 2.2.3: Mass Spectrometry and IR Data

| Technique | Key Peaks/Bands |

| Mass Spec. (GC-MS) | m/z: 177 (M+), 91 (tropylium ion), 42 |

| IR Spectroscopy (ATR) | Broad O-H stretch (~3300 cm⁻¹), C-H aromatic and aliphatic stretches (~3000-2800 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-N stretch (~1100 cm⁻¹) |

Note: The provided MS and IR data are characteristic peaks.[3]

Workflow and Process Visualization

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol.

Caption: Workflow for the synthesis and characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol.

This guide provides a comprehensive overview for the synthesis and characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol, a key chiral intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 3. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]

- 6. (R)-(+)-1-Benzyl-3-pyrrolidinol CAS#: 101930-07-8 [chemicalbook.com]

- 7. (R)-1-Benzyl-3-pyrrolidinol 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

Structural Elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data used for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document details the physical properties, spectroscopic data, and the experimental protocols utilized for its characterization.

Compound Identity and Physical Properties

(S)-(-)-1-Benzyl-3-pyrrolidinol is a chiral tertiary alcohol. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO[1] |

| Molecular Weight | 177.24 g/mol [1] |

| CAS Number | 101385-90-4[1] |

| Appearance | Clear light yellow to pale brown liquid[2] |

| Boiling Point | 115 °C at 0.8 mmHg[1][3] |

| Density | 1.07 g/mL at 25 °C[1][3] |

| Refractive Index (n²⁰/D) | 1.548[1][3] |

| Specific Optical Rotation ([α]²⁴/D) | -3.7° (c=5 in methanol)[1] |

Spectroscopic Data for Structural Confirmation

The structural framework of (S)-(-)-1-Benzyl-3-pyrrolidinol is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum confirms the presence of all 15 protons in their respective chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.32 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.24-4.31 | Multiplet | 1H | CH-OH |

| 3.60 | Singlet | 2H | Benzylic protons (CH₂) |

| 2.89-2.93 | Multiplet | 1H | Pyrrolidine ring proton |

| 2.74-2.80 | Multiplet | 1H | Pyrrolidine ring proton |

| 2.50-2.64 | Multiplet | 2H | Pyrrolidine ring protons |

| 2.28-2.31 | Multiplet | 1H | Pyrrolidine ring proton |

| 2.0-2.4 | Multiplet | 1H | OH |

| 1.60-1.70 | Multiplet | 1H | Pyrrolidine ring proton |

(Data sourced from a 500 MHz spectrum in CDCl₃)[2]

The carbon NMR spectrum identifies the 11 distinct carbon atoms in the molecule. The data below is for the corresponding (R)-enantiomer, which is identical for the (S)-enantiomer.

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Quaternary aromatic carbon (C-ipso) |

| 128.8 | Aromatic CH (C-ortho) |

| 128.3 | Aromatic CH (C-meta) |

| 127.1 | Aromatic CH (C-para) |

| 69.8 | CH-OH |

| 60.5 | Benzylic CH₂ |

| 58.7 | Pyrrolidine CH₂ |

| 53.6 | Pyrrolidine CH₂ |

| 34.1 | Pyrrolidine CH₂ |

(Expected chemical shifts based on data for the (R)-enantiomer and standard values)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (S)-(-)-1-Benzyl-3-pyrrolidinol exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| 1050-1150 | C-O stretch (secondary alcohol) |

| 700-750 and 690-710 | C-H out-of-plane bend (monosubstituted benzene) |

(Characteristic absorption bands based on data for the (R)-enantiomer)[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Ion Assignment |

| 177 | [M]⁺ (Molecular Ion) |

| 176 | [M-H]⁺ |

| 160 | [M-H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of a benzyl group) |

| 86 | [M - C₇H₇]⁺ (Loss of benzyl group) |

(Fragmentation pattern based on data for the (R)-enantiomer)[5] The tropylium ion at m/z 91 is a prominent peak, confirming the presence of the benzyl substituent.[6]

Experimental Protocols

The following section details the general methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.[7][8]

-

Sample Preparation : The sample (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[8]

-

¹³C NMR Acquisition : The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the central peak of the CDCl₃ triplet (δ 77.16).[7]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small drop of the neat liquid is placed directly on the ATR crystal.

-

Acquisition : The spectrum is typically recorded over a range of 4000-600 cm⁻¹. Data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Impact (EI) ionization source.

-

GC Conditions : A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation and elution of the compound.

-

MS Conditions : EI is performed at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Synthesis and Stereochemistry

The specified (S)-stereochemistry of the compound is typically achieved through asymmetric synthesis. A common route involves starting from the chiral pool, using L-malic acid and benzylamine as starting materials.[3][9] The stereocenter at the 3-position of the pyrrolidine ring is thus established from the stereocenter present in the L-malic acid precursor. The negative sign of the optical rotation confirms the (-) enantiomer.

Visualization of the Elucidation Process

The logical workflow for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol is depicted in the following diagram.

Caption: Workflow for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol.

Conclusion

The structure of (S)-(-)-1-Benzyl-3-pyrrolidinol is rigorously confirmed through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The physical properties, particularly the specific optical rotation, verify its enantiomeric purity. The detailed analysis of the spectroscopic data provides an unambiguous assignment of its molecular formula, functional groups, and the connectivity of its atoms, solidifying its identity as a crucial chiral building block for drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

Spectroscopic Analysis of 1-Benzyl-3-methylpyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzyl-3-methylpyrrolidin-3-ol, a key intermediate in various synthetic applications. Due to the limited availability of directly published complete experimental spectra for 1-benzyl-3-methylpyrrolidin-3-ol, this document presents a detailed analysis of its close structural analog, 1-benzyl-3-pyrrolidinol. The provided data for this analog serves as a crucial reference point for researchers, with discussions on the anticipated spectral differences arising from the addition of a methyl group at the C3 position. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such spectra, and logical workflow diagrams to guide the synthetic and analytical process.

Introduction

1-Benzyl-3-methylpyrrolidin-3-ol is a tertiary alcohol derivative of the pyrrolidine ring system, a common scaffold in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide aims to provide the necessary spectroscopic information and procedural knowledge to facilitate its use in the scientific community.

Spectroscopic Data

Spectroscopic Data of 1-Benzyl-3-pyrrolidinol

The following tables summarize the key spectroscopic data for 1-benzyl-3-pyrrolidinol.

Table 1: ¹H NMR Data of 1-Benzyl-3-pyrrolidinol [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic (C₆H₅) |

| 4.30-4.40 | m | 1H | CH-OH |

| 3.60-3.70 | m | 2H | N-CH₂-Ph |

| 2.70-2.90 | m | 1H | Pyrrolidine CH₂ |

| 2.50-2.70 | m | 2H | Pyrrolidine CH₂ |

| 2.20-2.40 | m | 1H | Pyrrolidine CH₂ |

| 1.70-1.90 | m | 1H | Pyrrolidine CH₂ |

| 1.50-1.70 | br s | 1H | OH |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 1-Benzyl-3-pyrrolidinol [1][3]

| Chemical Shift (ppm) | Assignment |

| 138.5 | Aromatic quat. C |

| 128.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.2 | Aromatic CH |

| 70.5 | CH-OH |

| 60.5 | N-CH₂-Ph |

| 58.0 | Pyrrolidine CH₂ |

| 54.0 | Pyrrolidine CH₂ |

| 35.5 | Pyrrolidine CH₂ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of 1-Benzyl-3-pyrrolidinol [1][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Strong, Broad | O-H stretch |

| 3020-3080 | Medium | Aromatic C-H stretch |

| 2800-2950 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1050-1150 | Strong | C-O stretch |

| 690-750 | Strong | Aromatic C-H bend |

Table 4: Mass Spectrometry Data of 1-Benzyl-3-pyrrolidinol [1][2]

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ |

| 91 | 100% | [C₇H₇]⁺ (Tropylium ion) |

| 84 | High | [M - C₇H₇ - H₂O]⁺ |

| 70 | Moderate | [C₄H₈N]⁺ |

Expected Spectroscopic Differences for 1-Benzyl-3-methylpyrrolidin-3-ol

The introduction of a methyl group at the C3 position in 1-benzyl-3-methylpyrrolidin-3-ol is expected to induce the following changes in the spectroscopic data compared to 1-benzyl-3-pyrrolidinol:

-

¹H NMR:

-

The disappearance of the signal for the proton at C3 (CH-OH).

-

The appearance of a singlet for the new methyl group (C-CH₃), likely in the range of 1.2-1.5 ppm.

-

Shifts in the signals of the adjacent pyrrolidine protons due to the change in the electronic environment.

-

-

¹³C NMR:

-

The signal for the C3 carbon (CH-OH) will shift to a quaternary carbon signal (C-OH) and likely move downfield.

-

The appearance of a new signal for the methyl carbon, typically in the range of 20-30 ppm.

-

-

IR Spectroscopy:

-

The overall spectrum will be very similar. The broad O-H stretch and the C-O stretch will still be present. Minor shifts in the fingerprint region may be observed.

-

-

Mass Spectrometry:

-

The molecular ion peak ([M]⁺) will increase by 14 mass units to m/z = 191.

-

The base peak is still expected to be at m/z = 91 due to the stable tropylium ion.

-

Fragmentation patterns will be altered due to the presence of the methyl group, potentially leading to the loss of a methyl radical.

-

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used for ¹H NMR acquisition.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used.

-

A larger number of scans is typically required (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

The FID is processed similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation (ATR): A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled to a gas chromatograph (GC-MS) for volatile compounds or utilizing a direct infusion method with an electrospray ionization (ESI) source.

-

GC-MS Protocol:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

1 µL of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column.

-

The separated compound elutes from the column and enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used to fragment the molecule.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.

-

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for the synthesis and analysis of 1-benzyl-3-methylpyrrolidin-3-ol.

Caption: A typical workflow for the synthesis and purification of 1-benzyl-3-methylpyrrolidin-3-ol.

Caption: The workflow for the comprehensive spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characteristics of 1-benzyl-3-methylpyrrolidin-3-ol, primarily through the analysis of its close analog, 1-benzyl-3-pyrrolidinol. The tabulated data, coupled with the discussion of expected spectral shifts, offers a robust framework for researchers to identify and characterize the target molecule. The inclusion of standardized experimental protocols and workflow diagrams aims to ensure reproducibility and clarity in the analytical process, supporting the ongoing research and development efforts in medicinal and synthetic chemistry.

References

In-Depth Technical Guide: Mechanism of Action of 1-Benzyl-3-methylpyrrolidin-3-OL Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1-benzyl-3-methylpyrrolidin-3-ol analogs. The primary mechanism identified for this class of compounds is the induction of apoptosis in cancer cells through the activation of caspase-3.[1][2][3][4] This guide synthesizes available quantitative data on their cytotoxic effects and details the experimental protocols used to elucidate this pro-apoptotic activity. Furthermore, potential interactions with other pharmacological targets, including muscarinic receptors, NMDA receptors, and calcium channels, are discussed based on the activity of structurally related compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1-benzylpyrrolidin-3-ol scaffold.

Core Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation

The principal and most extensively studied mechanism of action for 1-benzylpyrrolidin-3-ol analogs is their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2][3] This activity is primarily mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway

The proposed signaling pathway for the pro-apoptotic action of 1-benzyl-3-methylpyrrolidin-3-ol analogs involves the following key steps:

-

Cellular Uptake: The compound enters the cancer cell.

-

Interaction with Pro-caspase-3: The analog is hypothesized to interact with and promote the activation of pro-caspase-3.

-

Caspase-3 Activation: Activated caspase-3 then cleaves a variety of cellular substrates.

-

Execution of Apoptosis: This cleavage cascade leads to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in cell death.

Quantitative Data: Cytotoxicity

A series of 1-benzylpyrrolidin-3-ol analogs have been evaluated for their cytotoxic effects against various human cancer cell lines. The data indicates a selective cytotoxic profile, with more pronounced activity against certain cancer cell lines.

| Compound | Cell Line | Concentration (µM) | % Cytotoxicity | Reference |

| Analog 5j | HL-60 | 10 | ~70% | [2] |

| Analog 5p | HL-60 | 10 | ~75% | [2] |

| Analog 5j | A549 | 10 | ~20% | [2] |

| Analog 5p | A549 | 10 | ~25% | [2] |

| Analog 5j | HCT-116 | 10 | ~15% | [2] |

| Analog 5p | HCT-116 | 10 | ~20% | [2] |

| Analog 5j | T98G | 10 | ~10% | [2] |

| Analog 5p | T98G | 10 | ~15% | [2] |

| Analog 5j | NCI-H322 | 10 | ~5% | [2] |

| Analog 5p | NCI-H322 | 10 | ~10% | [2] |

Note: The specific structures of analogs 5j and 5p are detailed in the referenced literature.[2]

Potential Secondary Mechanisms of Action

While the pro-apoptotic activity is the most clearly defined mechanism, the structural features of 1-benzyl-3-methylpyrrolidin-3-ol analogs suggest potential interactions with other biological targets. The following sections explore these possibilities based on data from structurally related compounds.

Muscarinic Receptor Modulation

The pyrrolidine scaffold is a common feature in many muscarinic receptor ligands. While no direct binding data for 1-benzyl-3-methylpyrrolidin-3-ol analogs on muscarinic receptors is currently available, related compounds have shown affinity for these receptors.

| Compound Class | Target | Activity | Ki/IC50 | Reference |

| Heteroaryl-pyrrolidinones | M1 mAChR | Positive Allosteric Modulator | Not specified | |

| 1-Methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivatives | hm2 | Selective Agonist/Partial Agonist | Not specified |

NMDA Receptor Antagonism

The presence of a benzyl group and a nitrogen-containing heterocycle is also found in some N-methyl-D-aspartate (NMDA) receptor antagonists. This suggests that 1-benzyl-3-methylpyrrolidin-3-ol analogs could potentially exhibit activity at this receptor.

| Compound Class | Target | Activity | IC50 | Reference |

| Biphenyl-based NAMs | NMDA Receptor | Negative Allosteric Modulator | 50 nM | [5] |

| 1-Phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives | Glycine binding site of NMDA receptor | Antagonist | Not specified | [6] |

Calcium Channel Blockade

It has been noted that 1-benzyl-3-pyrrolidinol is a precursor in the synthesis of potent calcium channel antagonists. This raises the possibility that analogs of this structure may possess intrinsic calcium channel blocking activity.

| Compound Class | Target | Activity | IC50 | Reference |

| Mibefradil (tetralol derivative) | T-type Calcium Channels | Blocker | 140-270 nM (in 2 mM Ca2+) | [7] |

| Phenylalkylamine derivatives | Cav3.2 T-type Channels | Blocker | ~30 µM (Verapamil) | [8] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 1-benzyl-3-methylpyrrolidin-3-ol analogs and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of caspase-3 in cell lysates.

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Conclusion

The primary mechanism of action of 1-benzyl-3-methylpyrrolidin-3-ol analogs, as evidenced by current research, is the induction of apoptosis in cancer cells through the activation of caspase-3.[1][2][3] The selective cytotoxicity of these compounds against certain cancer cell lines highlights their potential as a scaffold for the development of novel anticancer agents. While direct evidence is lacking, the structural characteristics of these analogs suggest that they may also interact with muscarinic receptors, NMDA receptors, and/or calcium channels. Further investigation into these potential secondary mechanisms of action is warranted to fully elucidate the pharmacological profile of this promising class of compounds. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives as antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Benzyl-3-methylpyrrolidin-3-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1-Benzyl-3-methylpyrrolidin-3-ol and its analogues. It covers the computational methodologies, potential biological targets, and the interplay between in silico predictions and experimental validation. While specific research on the 3-methyl substituted variant is limited, this guide draws upon extensive studies of structurally similar 1-benzylpyrrolidin-3-ol compounds to provide a robust framework for future research and drug development endeavors.

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 1-benzylpyrrolidin-3-ol framework, in particular, has garnered significant interest due to the diverse pharmacological activities exhibited by its derivatives.[2] In silico modeling plays a pivotal role in accelerating the discovery and optimization of novel drug candidates by providing insights into their molecular interactions, predicting their activity, and guiding synthetic efforts.[3][4] This guide focuses on the computational approaches used to elucidate the interactions of 1-benzylpyrrolidin-3-ol analogues, with a primary focus on their potential as apoptosis-inducing agents through the modulation of caspase-3.

Molecular Target: Caspase-3 and the Apoptotic Pathway

A significant body of research points towards caspase-3 as a key molecular target for 1-benzylpyrrolidin-3-ol analogues.[2][5] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of programmed cell death.[2] Dysregulation of apoptosis is a hallmark of cancer, making the activation of caspase-3 a promising therapeutic strategy.[5]

The activation of caspase-3 can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3, which then orchestrate the dismantling of the cell. In silico studies suggest that 1-benzylpyrrolidin-3-ol analogues can bind to and potentially modulate the activity of caspase-3, thereby promoting apoptosis in cancer cells.[2][6]

In Silico Modeling Workflow

The in silico evaluation of 1-Benzyl-3-methylpyrrolidin-3-ol and its analogues follows a structured workflow that integrates various computational techniques to predict their biological activity and guide experimental studies.[7][8]

Experimental Protocols

In Silico Methodologies

4.1.1. Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.[3]

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., human caspase-3) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

-

Partial atomic charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 2D structure of 1-Benzyl-3-methylpyrrolidin-3-ol or its analogue is drawn using a chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial atomic charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the protein.

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the grid box.

-

The binding poses are scored based on a scoring function that estimates the binding free energy.

-

The resulting docked conformations are analyzed to identify the most favorable binding mode and key molecular interactions.

-

4.1.2. Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[2]

-

System Preparation:

-

The docked protein-ligand complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a periodic box of solvent (e.g., water).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Protocol:

-

The system is energy-minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

A production run is performed for a specified duration (e.g., 50 ns) to collect trajectory data.

-

-

Data Analysis:

-

Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

-

Hydrogen bond analysis is performed to quantify the hydrogen bonding interactions between the ligand and the protein.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to estimate the binding affinity.

-

Chemical Synthesis

The synthesis of 1-benzylpyrrolidin-3-ol analogues is often achieved through the Ugi four-component reaction (U-4CR), a versatile method for generating molecular diversity.[2]

-

General Ugi Reaction Protocol:

-

An amine (e.g., 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide are combined in a suitable solvent, typically methanol.

-

The reaction mixture is stirred at room temperature or heated to facilitate the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified using techniques such as column chromatography.

-

Biological Assays

4.3.1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., HL-60, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9][10]

-

Quantitative Data Summary

The following tables summarize the reported in silico and in vitro data for 1-benzylpyrrolidin-3-ol analogues and related compounds.

Table 1: In Silico Binding Affinity of Pyrrolidine Derivatives to Caspase-3

| Compound Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 1-benzylpyrrolidin-3-ol analogues | -7.0 to -7.8 | Not specified | [11] |

| Isatin-based pyrrolidine sulfonamide | IC50 = 36.4 nM | Not specified | [12] |

| Isatin-based pyrrolidine sulfonamide | Ki = 60 nM | Not specified | [12] |

Table 2: Cytotoxicity of 1-benzylpyrrolidin-3-ol Analogues against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Analogue 5j | HL-60 | Induces apoptosis at 10 µM | [2][5] |

| Analogue 5p | HL-60 | Induces apoptosis at 10 µM | [2][5] |

| Compound 18c | HT-29 | 1.03 ± 0.06 | [11] |

Logical Relationships in Drug Discovery

The development of novel therapeutic agents based on the 1-benzylpyrrolidin-3-ol scaffold involves a logical and iterative process that integrates computational modeling, chemical synthesis, and biological evaluation.

Conclusion

In silico modeling serves as an indispensable tool in the exploration of 1-Benzyl-3-methylpyrrolidin-3-ol and its analogues as potential therapeutic agents. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions of these compounds with biological targets like caspase-3. This knowledge, combined with experimental validation through chemical synthesis and biological assays, facilitates a rational and efficient drug discovery process. The integrated workflow presented in this guide provides a comprehensive framework for the design and development of novel pyrrolidine-based therapeutics. Future studies focusing specifically on the 3-methyl variant are warranted to further elucidate its unique properties and therapeutic potential.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The nonpeptidyl caspase binding radioligand (S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin ([18F]CbR) as potential positron emission tomography-compatible apoptosis imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Benzyl-3-methylpyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-methylpyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidinol scaffold. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motif is a key intermediate in the synthesis of a variety of pharmacologically active agents. Analysis of molecules synthesized from 1-benzyl-3-methylpyrrolidin-3-ol reveals its potential as a scaffold for developing modulators of several critical therapeutic targets. This technical guide consolidates the available information, focusing on the potential therapeutic targets implicated through its use as a synthetic precursor. We will delve into the pharmacology of the final compounds, inferring the potential, yet unproven, relevance of the 1-benzyl-3-methylpyrrolidin-3-ol core to these target classes. This document provides detailed experimental protocols for assessing the activity of this compound and its derivatives against these identified targets and visualizes the associated signaling pathways and workflows.

Introduction: The Pyrrolidinol Scaffold in Medicinal Chemistry

The pyrrolidinol ring system is a privileged scaffold in drug discovery. Its three-dimensional structure, stereogenic centers, and capacity for hydrogen bonding make it an attractive core for designing molecules that can interact with a high degree of specificity with biological targets. The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity. Pyrrolidine derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including viral infections, diabetes, cancer, and neurological disorders.

1-Benzyl-3-methylpyrrolidin-3-ol (BMPL) serves as a valuable building block in this context. Its tertiary alcohol provides a site for further chemical modification, while the benzyl group can influence lipophilicity and potential aromatic interactions. The primary utility of BMPL, as evidenced by patent literature, is in the construction of more complex molecules designed to modulate high-value therapeutic targets.

Potential Therapeutic Target Classes

Based on the analysis of final products synthesized using 1-benzyl-3-methylpyrrolidin-3-ol as an intermediate, two primary classes of therapeutic targets have been identified: ion channels and enzymes.

Voltage-Gated Ion Channels

BMPL is a documented precursor for compounds targeting both voltage-gated sodium and calcium channels. These channels are fundamental to the generation and propagation of action potentials in excitable cells, making them critical targets for neurological and cardiovascular diseases.

Benzenesulfonamide compounds synthesized from BMPL have been investigated as antagonists of voltage-gated sodium channels, with potential applications in the treatment of epilepsy. These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons. In conditions like epilepsy, aberrant, synchronous firing of neurons is a key pathological feature. By blocking Nav channels, particularly isoforms like Nav1.6 which are critical in neuronal signaling, it is possible to dampen this excessive excitability.

Potential Signaling Pathway and Mechanism of Action

Caption: Voltage-gated sodium channel signaling and antagonism.

BMPL has also been utilized in the synthesis of 1,4-dihydropyridine-3,5-dicarboxylate derivatives, which function as dual blockers of L-type and T-type calcium channels. L-type channels are crucial in cardiac and smooth muscle contraction, while T-type channels are involved in neuronal firing patterns and cardiovascular pacemaking. Dual blockade is a therapeutic strategy for hypertension, as it can lead to vasodilation (L-type blockade) while potentially mitigating side effects like reflex tachycardia and offering renal protection (T-type blockade).

Potential Signaling Pathway and Mechanism of Action

Caption: Dual L-type/T-type calcium channel blockade in vasculature.

Enzymes

The pyrrolidinol core is also found in inhibitors of enzymes relevant to inflammation and oncology.

Recent studies have identified thiazole carboxamide derivatives incorporating a pyrrolidinol structure as inhibitors of Vanin-1. VNN1 is an ectoenzyme with pantetheinase activity, hydrolyzing pantetheine to pantothenic acid (vitamin B5) and cysteamine. Cysteamine is an antioxidant, but its overproduction can be pro-inflammatory. VNN1 is implicated in inflammatory bowel disease (IBD) and oxidative stress, making it a target for anti-inflammatory therapies.

Computational studies have explored pyrrolidinol-containing molecules as potential allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are common in several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG disrupts epigenetic regulation and contributes to tumorigenesis. Inhibiting mutant IDH1 is a validated therapeutic strategy in oncology.

Quantitative Data of Structurally Related Compounds

No direct quantitative biological data for 1-benzyl-3-methylpyrrolidin-3-ol has been found in the reviewed literature. The following tables summarize the reported activities of final compounds that were synthesized using BMPL as an intermediate, thereby illustrating the therapeutic potential of this scaffold.

Table 1: Activity of a BMPL-Derived Dihydropyridine Derivative on Calcium Channels

| Target | IC₅₀ (μM) | Assay Type |

|---|---|---|

| T-Type Calcium Channel | >10 - 15.63 (for benchmarks) | Not Specified |

| L-Type Calcium Channel | Not Specified | Not Specified |

(Data inferred from patent WO2012146067A1, which uses BMPL in the synthesis of dihydropyridine derivatives and provides IC₅₀ values for benchmark compounds against T-type channels, suggesting the novel compounds are active in a similar range)

Table 2: Activity of BMPL-Derived Compounds on P2X7 and hERG Channels

| Compound | P2X₇ pIC₅₀ | hERG % Inhibition @ 10μM |

|---|---|---|

| Example Compounds | ≥ 8.0 | < 50% |

(Data from patent US7964616B2, where BMPL is used in the synthesis of quinoline derivatives. High potency at the P2X7 receptor and low hERG activity are noted)

Experimental Protocols

The following are detailed, representative protocols that could be employed to assess the biological activity of 1-benzyl-3-methylpyrrolidin-3-ol or its derivatives against the potential target classes.

Protocol for Voltage-Gated Sodium Channel Activity

Assay Type: Whole-cell patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific Nav channel subtype (e.g., Nav1.6) expressed in a mammalian cell line.

Materials:

-

HEK-293 cells stably expressing the human Nav channel of interest.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

-

Test compound (e.g., 1-benzyl-3-methylpyrrolidin-3-ol) dissolved in DMSO to create a stock solution, then diluted in external solution.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Culture HEK-293 cells expressing the target Nav channel on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Set the holding potential to -100 mV to ensure channels are in a resting state.

-

Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.

-

Record baseline currents for at least 2 minutes to ensure stability.

-

Perfuse the chamber with the external solution containing the lowest concentration of the test compound.

-

Record currents until a steady-state block is achieved (typically 3-5 minutes).

-

Repeat step 7 and 8 for increasing concentrations of the test compound.

-

After the highest concentration, perfuse with the external solution alone to test for washout (reversibility).

Data Analysis:

-

Measure the peak inward sodium current amplitude for each concentration.

-

Normalize the peak current at each concentration to the baseline current to calculate the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: Patch-Clamp Assay

Caption: Workflow for electrophysiological screening.

Protocol for Vanin-1 Inhibitor Screening

Assay Type: In vitro fluorescence-based enzymatic assay.

Objective: To determine the IC₅₀ of a test compound against recombinant Vanin-1 enzyme.

Materials:

-

Recombinant human Vanin-1 (VNN1) enzyme.

-

Fluorogenic substrate: Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., 1-benzyl-3-methylpyrrolidin-3-ol) and a known VNN1 inhibitor (positive control) dissolved in DMSO.

-

Black 384-well microplates.

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In the 384-well plate, add 5 μL of each compound dilution to the appropriate wells. Add 5 μL of assay buffer with DMSO for control wells (100% activity) and wells with a saturating concentration of a known inhibitor for background signal.

-

Add 10 μL of VNN1 enzyme solution (diluted in assay buffer) to all wells except the no-enzyme blanks. Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 μL of the pantothenate-AMC substrate solution (final concentration e.g., 2.5 µM) to all wells.

-

Immediately place the plate in the fluorescence reader.

-

Monitor the increase in fluorescence intensity over time (kinetic read) for 30 minutes at 37°C.

Data Analysis:

-

Determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the background signal from all wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC₅₀.

Protocol for Mutant IDH1 Activity Assay

Assay Type: Colorimetric enzymatic assay.

Objective: To measure the ability of a test compound to inhibit the NADPH-oxidizing neomorphic activity of a mutant IDH1 enzyme (e.g., R132H).

Materials:

-

Recombinant mutant IDH1 (R132H) enzyme.

-

Mutant IDH Assay Buffer.

-

Substrate: α-ketoglutarate (α-KG).

-

Cofactor: NADPH.

-

Test compound and a known mutant IDH1 inhibitor (positive control) dissolved in DMSO.

-

Clear, flat-bottom 96-well plate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Prepare a Reaction Mix containing Assay Buffer, α-KG, and the mutant IDH1 enzyme.

-

To the wells of the 96-well plate, add the test compound dilutions. Include wells for no-inhibitor control and a no-enzyme background control.

-

Add the Reaction Mix to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NADPH to all wells.

-

Immediately measure the absorbance at 340 nm (A₁) in a kinetic mode for 30-60 minutes at 37°C. Choose a second time point (A₂) within the linear range of the reaction.

Data Analysis:

-

Calculate the change in absorbance (ΔOD = A₁ - A₂) for each well. The decrease in OD at 340 nm corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption for each concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀.

Conclusion and Future Directions

While 1-benzyl-3-methylpyrrolidin-3-ol is primarily recognized as a synthetic intermediate, its core pyrrolidinol structure is integral to compounds targeting key players in human disease, including voltage-gated ion channels and metabolic enzymes. This strongly suggests that the BMPL scaffold has the potential to be decorated to create potent and selective modulators for these targets. The lack of direct biological data on BMPL itself represents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of BMPL and its novel derivatives. Future research should focus on synthesizing a library of compounds based on the BMPL core and screening them against ion channels (Nav1.6, Cav3.2) and enzymes (VNN1, mutant IDH1) to uncover the direct pharmacological potential of this versatile scaffold. Such studies could pave the way for new therapeutic leads in epilepsy, hypertension, inflammatory diseases, and oncology.

Discovery and Synthesis of Novel 1-Benzylpyrrolidin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives of this versatile scaffold, with a particular focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of 1-benzylpyrrolidin-3-ol derivatives can be achieved through various synthetic routes, with the Ugi four-component reaction (U-4CR) being a prominent and efficient method for generating structural diversity. Alternative strategies, including stereoselective methods and cyclization reactions, offer pathways to specific isomers and analogues.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. For the synthesis of 1-benzylpyrrolidin-3-ol derivatives, this reaction typically involves an amine (such as 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide.[1][2] This method is highly valued for its ability to create large libraries of compounds for high-throughput screening.[3]

Cyclodehydration of 4-Amino-1,2-butanediols

An alternative approach involves the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂). This method provides a straightforward route to the N-benzyl-3-hydroxypyrrolidine core. While this specific reaction may not be stereoselective, the resulting diastereomers can often be separated by column chromatography.[4]

Stereoselective Synthesis from Chiral Precursors

Enantiomerically pure N-benzyl-3-hydroxypyrrolidines can be synthesized from chiral starting materials. One such method utilizes the natural alkaloid (-)-vasicine. The process involves the cleavage of a C=N bond within the vasicine structure, followed by deamination to yield (S)-N-benzyl-3-hydroxypyrrolidine. Stereoinversion at the C-3 position can then be achieved via a Mitsunobu reaction to produce the (R)-enantiomer.[5][6]

Biological Activities and Therapeutic Potential

Derivatives of 1-benzylpyrrolidin-3-ol have shown significant promise in several therapeutic areas, most notably in oncology. Emerging evidence also suggests potential applications in the treatment of central nervous system (CNS) disorders and as antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. Many of these compounds exhibit cytotoxic effects against a range of human cancer cell lines.[7]

Table 1: Cytotoxicity of Selected 1-Benzylpyrrolidin-3-ol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18c | HT-29 (Colon) | 1.03 ± 0.06 | [2] |

| 5j | HL-60 (Leukemia) | ~10 | [8] |

| 5p | HL-60 (Leukemia) | ~10 | [8] |

The primary mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death.[1][8] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1][8][9]

The diagram below illustrates the proposed signaling pathway for the induction of apoptosis by 1-benzylpyrrolidin-3-ol derivatives, leading to the activation of caspase-3, a key executioner caspase.

Caption: Caspase activation pathway.

CNS and Antimicrobial Activities

While less explored for this specific subclass, the broader family of pyrrolidine derivatives has demonstrated a range of CNS activities, including anticonvulsant effects.[10][11][12][13] Additionally, various pyrrolidine derivatives have been investigated for their antimicrobial properties against both bacterial and fungal pathogens.[14][15][16] Further research is warranted to explore these potential applications for 1-benzylpyrrolidin-3-ol derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-benzylpyrrolidin-3-ol derivatives.

General Synthetic Workflow

The overall process for the discovery of novel 1-benzylpyrrolidin-3-ol derivatives typically follows the workflow outlined below.